molecular formula C8H15Cl2N3 B12304068 (R)-3-(1H-pyrazol-5-yl)piperidine dihydrochloride

(R)-3-(1H-pyrazol-5-yl)piperidine dihydrochloride

Cat. No.: B12304068
M. Wt: 224.13 g/mol
InChI Key: DIDJOGZJCKOBSG-XCUBXKJBSA-N
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Description

®-3-(1H-pyrazol-5-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazoles is the condensation of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation .

For the industrial production of ®-3-(1H-pyrazol-5-yl)piperidine dihydrochloride, large-scale synthesis methods are employed. These methods often involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

®-3-(1H-pyrazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

®-3-(1H-pyrazol-5-yl)piperidine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(1H-pyrazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to interact with estrogen receptors and alcohol dehydrogenase . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(1H-pyrazol-5-yl)piperidine dihydrochloride is unique due to its specific combination of the pyrazole ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

(3R)-3-(1H-pyrazol-5-yl)piperidine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;;/h3,5,7,9H,1-2,4,6H2,(H,10,11);2*1H/t7-;;/m1../s1

InChI Key

DIDJOGZJCKOBSG-XCUBXKJBSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=NN2.Cl.Cl

Canonical SMILES

C1CC(CNC1)C2=CC=NN2.Cl.Cl

Origin of Product

United States

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